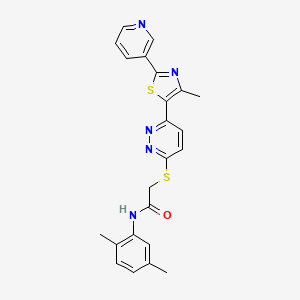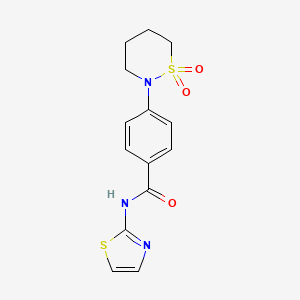![molecular formula C13H15N3O2 B2543040 N-[(2,4-diméthoxyphényl)méthyl]pyrimidin-2-amine CAS No. 1275699-51-8](/img/structure/B2543040.png)
N-[(2,4-diméthoxyphényl)méthyl]pyrimidin-2-amine
Vue d'ensemble
Description
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine, also known as DM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Applications De Recherche Scientifique
Effet d'amélioration du goût
Le composé a été synthétisé et étudié pour son effet d'amélioration du goût . Il a été constaté que l'ajout de ce composé améliorait considérablement les goûts kokumi, umami et salé . Cela en fait un candidat prometteur pour le développement de composés d'amélioration du goût efficaces et sûrs, qui sont importants pour réduire l'apport en sodium tout en maintenant la palatabilité des aliments .
Inhibiteurs de l'ARN polymérase bactérienne
Le composé a été utilisé dans la synthèse de nouveaux dérivés qui inhibent l'ARN polymérase (RNAP) bactérienne . Ces dérivés ont montré une activité antimicrobienne puissante contre les bactéries Gram-positives telles que Staphylococcus aureus et Streptococcus pneumoniae . Cela suggère des applications potentielles dans le développement de nouveaux médicaments antibactériens .
Traitement de la maladie de Parkinson
Les pharmacophores de la 2-aminopyrimidine, qui comprennent le composé en question, ont montré un large spectre d'activités biologiques, y compris une utilisation contre la maladie de Parkinson . Cela suggère des applications potentielles dans le développement de traitements pour les troubles neurologiques .
Propriétés antibactériennes
En plus d'inhiber l'ARN polymérase bactérienne, les pharmacophores de la 2-aminopyrimidine ont également affiché des propriétés antibactériennes . Cela renforce encore le potentiel de ces composés dans le développement de nouveaux médicaments antibactériens .
Propriétés antiplaquettaires
Les pharmacophores de la 2-aminopyrimidine ont montré des propriétés antiplaquettaires . Cela suggère des applications potentielles dans la prévention et le traitement des affections liées à la coagulation sanguine .
Propriétés antidiabétiques
Les pharmacophores de la 2-aminopyrimidine ont montré des propriétés antidiabétiques . Cela suggère des applications potentielles dans le traitement du diabète .
Propriétés antitumorales
Les pharmacophores de la 2-aminopyrimidine ont montré des propriétés antitumorales . Cela suggère des applications potentielles dans le traitement du cancer .
Synthèse des oxazoles
Le composé a été utilisé comme équivalent d'ammoniac dans la synthèse concise d'une série d'oxazoles 2,4,5-trisubstitués . Cela suggère des applications potentielles dans le domaine de la synthèse organique .
Safety and Hazards
The safety information for “N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine” indicates that it is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-17-11-5-4-10(12(8-11)18-2)9-16-13-14-6-3-7-15-13/h3-8H,9H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHJQWZCXZBTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2542957.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)
![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)
![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)
![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)



![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)
